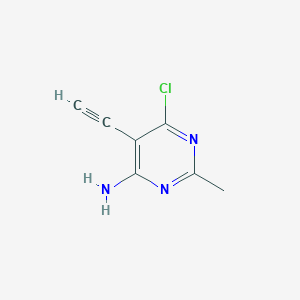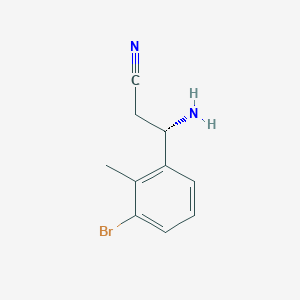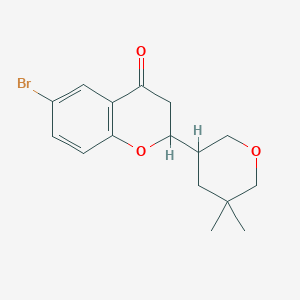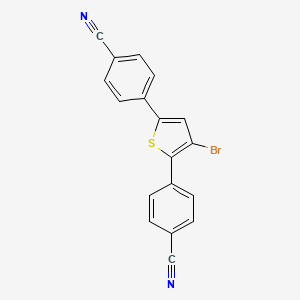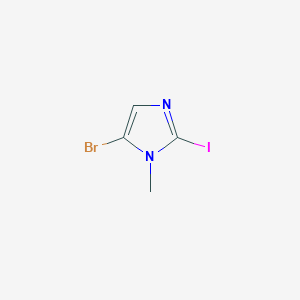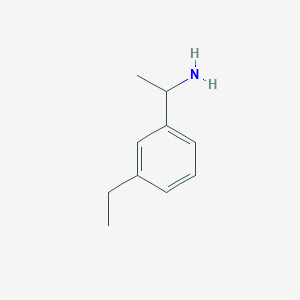
1-(3-Ethylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines. This compound features a phenyl group substituted at the third position by an ethyl group and an ethan-1-amine moiety. It is a colorless liquid often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach is the reductive amination of 1-(3-ethylphenyl)ethanone. This process involves the reaction of 1-(3-ethylphenyl)ethanone with ammonia and hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(3-ethylphenyl)ethanone.
Reduction: Formation of more saturated amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
1-(3-Ethylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-ethylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may act on adrenergic receptors, influencing the release of neurotransmitters such as noradrenaline. This interaction can lead to various physiological effects, including modulation of mood and cognition .
Comparison with Similar Compounds
1-(3-Methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of an ethyl group.
1-Phenylethylamine: Lacks the ethyl substitution on the phenyl ring.
2-Phenylethylamine: Substitution at the second position instead of the third.
Uniqueness: 1-(3-Ethylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the third position can result in different steric and electronic effects compared to its analogs, potentially leading to distinct pharmacological properties .
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-(3-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8H,3,11H2,1-2H3 |
InChI Key |
IFWVDEPQWPSUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



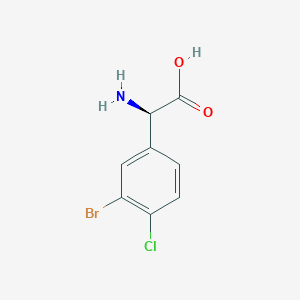

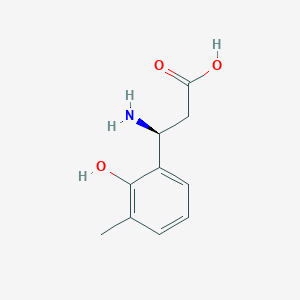

![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
